molecular formula C9H11FO2 B8705283 3-(2-Fluorophenoxy)propan-1-ol

3-(2-Fluorophenoxy)propan-1-ol

Cat. No.: B8705283
M. Wt: 170.18 g/mol
InChI Key: YAPYYMQDZVICTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenoxy)propan-1-ol is a fluorinated aromatic ether alcohol with the chemical formula C₉H₁₁FO₂ (molecular weight: 170.18 g/mol). Structurally, it consists of a propan-1-ol chain linked to a 2-fluorophenoxy group. The fluorine substituent at the ortho position of the phenyl ring introduces electron-withdrawing effects, influencing the compound's electronic distribution, solubility, and reactivity. Fluorinated compounds are often prioritized in drug discovery due to fluorine’s ability to enhance metabolic stability, bioavailability, and target binding .

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

3-(2-fluorophenoxy)propan-1-ol

InChI

InChI=1S/C9H11FO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2

InChI Key

YAPYYMQDZVICTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

3-(3-Chlorophenoxy)propan-1-ol (CAS: 57264-55-8)
  • Structure : Chlorine substituent at the meta position of the phenyl ring.
  • Molecular Weight : 186.64 g/mol (vs. 170.18 g/mol for the fluoro analog).
  • The meta substitution may alter steric and electronic interactions in biological systems compared to ortho-fluoro substitution.
3-(2-Chloro-6-Fluoro-phenyl)-propan-1-ol (CAS: 862574-70-7)
  • Structure : Contains both chlorine (ortho) and fluorine (para) substituents.
  • Molecular Formula : C₉H₁₀ClFO.
  • Increased molecular weight (188.63 g/mol) may affect solubility and pharmacokinetics .

Analogues with Heterocyclic or Bulky Substituents

(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c)
  • Structure: Trifluoromethyl (CF₃) group at the meta position and a chiral methyl group on the propanol chain.
  • Key Differences: The CF₃ group is strongly electron-withdrawing, significantly lowering the pKa of the phenolic oxygen compared to fluorine.
3-(2-Isopropyl-5-methylphenoxy)propan-1-ol (4b)
  • Structure : Bulky isopropyl and methyl groups on the phenyl ring.
  • Key Differences: Steric hindrance from the isopropyl group reduces reactivity in nucleophilic substitution reactions compared to less hindered analogs like 3-(2-fluorophenoxy)propan-1-ol. Increased hydrophobicity may limit aqueous solubility but enhance volatility, making it suitable for fragrance applications .

Analogues with Sulfur or Nitrogen Functionalities

3-(Methylsulphanyl)propan-1-ol
  • Structure: Methylsulphanyl (SCH₃) group replaces the fluorophenoxy moiety.
  • Key Differences: The sulfur atom contributes to off-flavor production in wines (e.g., chocolate/roasted odors), as noted in lactic acid bacteria metabolism . Lower electronegativity of sulfur compared to fluorine reduces electronic effects on the aromatic ring.
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)
  • Structure: Nitropyridine and methylamino substituents.
  • Key Differences: The nitro group enhances electrophilicity, facilitating interactions with biological nucleophiles.

Application-Based Differences

  • Pharmaceuticals: Fluorinated analogs (e.g., this compound) are favored for their metabolic resistance and target binding precision.
  • Fragrances : Bulky or hydrophobic derivatives (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) are prioritized for volatility and odor profiles .
  • Agrochemicals : Halogenated variants (e.g., chloro-fluoro analogs) may enhance pest-targeted activity due to improved stability .

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